1,3-Di(9H-fluoren-2-yl)propan-1-one
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Overview
Description
1,3-Di(9H-fluoren-2-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes two fluorenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di(9H-fluoren-2-yl)propan-1-one typically involves the reaction of 9H-fluorene with a suitable propanone derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Di(9H-fluoren-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the fluorenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl compounds.
Scientific Research Applications
1,3-Di(9H-fluoren-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,3-Di(9H-fluoren-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
- 1-(9,9-Dibutyl-9H-fluoren-2-yl)-2-methyl-2-morpholin-4-yl-propan-1-one
- 1-(9,9-Diethyl-9H-fluoren-2-yl)-2-(acetyloxyimino)propan-1-one
- 1,2-Propanedione, 1-(9,9-diethyl-9H-fluoren-2-yl)-, 2-oxime
Uniqueness: 1,3-Di(9H-fluoren-2-yl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry .
Properties
CAS No. |
91187-75-6 |
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Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,3-bis(9H-fluoren-2-yl)propan-1-one |
InChI |
InChI=1S/C29H22O/c30-29(22-11-13-28-24(18-22)17-21-6-2-4-8-26(21)28)14-10-19-9-12-27-23(15-19)16-20-5-1-3-7-25(20)27/h1-9,11-13,15,18H,10,14,16-17H2 |
InChI Key |
OUQATYKBWKMWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
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